N-(cyanomethyl)-N-prop-2-ynyloxane-3-sulfonamide
Description
N-(cyanomethyl)-N-prop-2-ynyloxane-3-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Properties
IUPAC Name |
N-(cyanomethyl)-N-prop-2-ynyloxane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-6-12(7-5-11)16(13,14)10-4-3-8-15-9-10/h1,10H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYZHPPZXCSRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)S(=O)(=O)C1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-prop-2-ynyloxane-3-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a sulfonamide derivative with a cyanomethylating agent and a prop-2-ynylating agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The reaction proceeds through nucleophilic substitution and addition mechanisms to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-prop-2-ynyloxane-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-prop-2-ynyloxane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-prop-2-ynyloxane-3-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyanomethyl and prop-2-ynyl groups play a crucial role in the binding affinity and specificity of the compound. Additionally, the sulfonamide moiety can interact with various biological pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: Known for its ability to induce systemic acquired resistance in plants.
N-(cyanomethyl)-N-(phenylsulfonyl)amides: Used in chemoproteomic strategies for site-specific induction and proteome-wide mapping of posttranslational modifications.
N-(cyanomethyl)isoquinolinium salts: Utilized in the synthesis of annulated heterocycles.
Uniqueness
N-(cyanomethyl)-N-prop-2-ynyloxane-3-sulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyanomethyl and prop-2-ynyl groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry. Its potential biological activities further enhance its value in medicinal and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
